Dual-Functionality: Potent Antibacterial Activity Against Drug-Resistant Strains Paired with Antiviral Efficacy
Antimicrobial agent-12 demonstrates a unique dual-action profile not seen with standard-of-care glycopeptides like teicoplanin or vancomycin. It exhibits potent antibacterial activity against a panel of Gram-positive bacteria, including drug-resistant strains, with MIC values ranging from 0.0625 to 0.27 μg/mL . Simultaneously, it inhibits SARS-CoV-2 replication in Vero E6 cells with an EC50 of 13 μM, an activity entirely absent in the parent compound teicoplanin [1].
| Evidence Dimension | Antibacterial and Antiviral Activity |
|---|---|
| Target Compound Data | MIC: 0.0625-0.27 μg/mL (vs. Gram-positive bacteria); EC50: 13 μM (vs. SARS-CoV-2) |
| Comparator Or Baseline | Teicoplanin (parent compound): No reported antiviral activity against SARS-CoV-2; MIC values against S. aureus are generally higher (e.g., mode MIC 0.5 μg/mL) |
| Quantified Difference | Antimicrobial agent-12 possesses antiviral activity where the comparator has none; its antibacterial MIC is up to 8-fold lower than the typical MIC of teicoplanin. |
| Conditions | In vitro; bacterial MIC assay; SARS-CoV-2 replication assay in Vero E6 cells. |
Why This Matters
This dual functionality allows a single compound to be used in research models of co-infection or where both bacterial and viral pathogens are a concern, a significant advantage over single-target alternatives.
- [1] Bereczki, I., et al. (2022). Semisynthetic teicoplanin derivatives with dual antimicrobial activity against SARS-CoV-2 and multiresistant bacteria. Scientific Reports, 12(1), 16001. View Source
